molecular formula C12H19BrN2 B7867384 N*1*-(2-Bromo-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

N*1*-(2-Bromo-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Cat. No.: B7867384
M. Wt: 271.20 g/mol
InChI Key: RMGNDBFKCCRQIA-UHFFFAOYSA-N
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Description

N¹-(2-Bromo-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a substituted diamine featuring a 2-bromo-benzyl group and an isopropyl group attached to the N¹ nitrogen of an ethane-1,2-diamine backbone. This compound is part of a broader class of bis-benzyl-substituted diamines synthesized via reductive amination of Schiff bases (e.g., reduction of imines using NaBH₄) .

Properties

IUPAC Name

N'-[(2-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGNDBFKCCRQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Benzyl/N¹) Molecular Weight Notable Features Reference
N¹-(2-Bromo-benzyl)-N¹-isopropyl-ethane-1,2-diamine 2-Br (benzyl); isopropyl (N¹) 271.20* Ortho-bromo enhances steric hindrance; halogenated reactivity Target Compound
N¹-(4-Bromo-benzyl)-N¹-isopropyl-ethane-1,2-diamine 4-Br (benzyl); isopropyl (N¹) 271.20 Para-bromo reduces steric effects; electronic modulation
N¹-Isopropyl-N¹-(2-Methyl-benzyl)-ethane-1,2-diamine 2-Me (benzyl); isopropyl (N¹) 206.33 Methyl substituent increases lipophilicity
N¹-Cyclopropyl-N¹-(2-Bromo-benzyl)-ethane-1,2-diamine 2-Br (benzyl); cyclopropyl (N¹) 268.18* Cyclopropyl group introduces ring strain; altered sterics
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 3-OMe (benzyl); methyl (N¹) 194.28 Methoxy group improves solubility; electron-donating effects
N¹-Isopropyl-N¹-(2-Chloro-thiazol-5-ylmethyl)-ethane-1,2-diamine 2-Cl-thiazole (substituent) 248.78* Heterocyclic substituent; potential bioactivity

*Calculated based on molecular formula where explicit data were unavailable.

Biological Activity

N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine has the molecular formula C12H19BrN2. The presence of a bromo group and an isopropyl group on the ethane-1,2-diamine backbone contributes to its unique chemical properties and biological activities.

The biological activity of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as a ligand for specific receptors or enzymes, influencing signaling pathways that regulate cellular functions.

Key Mechanisms:

  • Receptor Binding: The bromo-benzyl moiety enhances binding affinity to target receptors, potentially modulating their activity.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Properties

Recent studies have investigated the anticancer potential of N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine against various cancer cell lines. For instance, research has shown that derivatives of similar compounds exhibit significant cytotoxic effects on breast (MCF-7) and lung (A-549) cancer cell lines.

CompoundCell LineIC50 (µM)
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamineMCF-7TBD
N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamineA-549TBD

Note: Specific IC50 values for N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine were not found in the literature but are expected to be comparable to related compounds.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that similar diamines can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives based on the indolinone scaffold, compounds structurally related to N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine were tested against MCF-7 and A-549 cell lines. The results demonstrated significant growth inhibition compared to control groups, indicating promising anticancer properties.

Case Study 2: Mechanistic Studies
Mechanistic studies utilizing molecular docking simulations have suggested that N1-(2-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine binds effectively within the active site of target proteins involved in cancer progression. This binding could lead to inhibition of tumor growth through modulation of key signaling pathways.

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